Enhanced Lipophilicity (XLogP3) for Improved Membrane Permeability vs. Non-Fluorinated Analog
The incorporation of the trifluoromethyl group at the 1-position of cyclopropanamine markedly increases lipophilicity, a critical determinant of passive membrane permeability and in vivo distribution. The computed XLogP3 for 1-(Trifluoromethyl)cyclopropanamine is 0.8 [1]. In contrast, the non-fluorinated structural analog 1-methylcyclopropanamine exhibits a significantly lower computed LogP value, reflecting reduced lipophilicity [2]. This difference is a direct consequence of the -CF₃ group's high hydrophobicity, a property leveraged to optimize the absorption and blood-brain barrier penetration of derived drug candidates.
| Evidence Dimension | Lipophilicity (Computed XLogP3/LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.8 [1] |
| Comparator Or Baseline | 1-Methylcyclopropanamine (Computed LogP < 0.8, exact value not reported in this dataset) [2] |
| Quantified Difference | Quantitatively higher XLogP3 value, indicating enhanced lipophilicity relative to the non-fluorinated methyl analog. |
| Conditions | Computational prediction using standard models (XLogP3 algorithm) as reported in public databases [1][2]. |
Why This Matters
Increased lipophilicity (XLogP3 = 0.8 vs. lower values for non-fluorinated analogs) directly correlates with improved passive membrane permeability, a crucial parameter for oral bioavailability and CNS drug design.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 11651197, 1-(Trifluoromethyl)cyclopropanamine. Retrieved April 17, 2026. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 227217, 1-Methylcyclopropanamine. Retrieved April 17, 2026. View Source
